molecular formula C10H11BrO3 B2802700 4-(3-Bromophenoxy)butanoic acid CAS No. 170638-88-7

4-(3-Bromophenoxy)butanoic acid

Cat. No.: B2802700
CAS No.: 170638-88-7
M. Wt: 259.099
InChI Key: RXSVWPIIUXAGKD-UHFFFAOYSA-N
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Description

4-(3-Bromophenoxy)butanoic acid is an organic compound with the molecular formula C10H11BrO3. It is a derivative of butanoic acid, where a bromophenoxy group is attached to the fourth carbon of the butanoic acid chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Scientific Research Applications

4-(3-Bromophenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“4-(3-Bromophenoxy)butanoic acid” is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory system) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenoxy)butanoic acid typically involves the reaction of 3-bromophenol with butyric acid derivatives. One common method includes the esterification of 3-bromophenol with butyric acid, followed by hydrolysis to yield the desired acid . The reaction conditions often involve the use of acid catalysts and organic solvents to facilitate the esterification and subsequent hydrolysis steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or distillation to achieve high purity levels. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenoxy)butanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols and can be hydrolyzed back to the acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid in the presence of alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted phenoxybutanoic acids.

    Esterification: Esters of this compound.

    Oxidation: Ketones or aldehydes derived from the butanoic acid chain.

    Reduction: Alcohols derived from the reduction of the carboxylic acid group.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenoxy)butanoic acid
  • 4-(4-Fluorophenoxy)butanoic acid
  • 4-(4-Chlorophenoxy)butanoic acid
  • 4-(4-Methylphenoxy)butanoic acid

Uniqueness

4-(3-Bromophenoxy)butanoic acid is unique due to the position of the bromine atom on the phenoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(3-bromophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSVWPIIUXAGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 4-(3-bromophenoxy)butanoate 6 from Example 5 was taken up in 100 mL THF and 50 mL water and treated with lithium hydroxide LiOH (hydrate, 4.9 g). The whole was heated at 50° C. for 2 days. The mixture was cooled to room temperature and acidified to pH 1 with 2N HCl. The aqueous was extracted with ethylacetate. The combined organics were washed with brine and dried over sodium sulfate to give crude 4-(3-Bromophenoxy)butanoic acid 7 as a sticky solid. 1H NMR (DMSO-d6, 500 MHz) 7.24 (m, 1H), 7.13 (m, 1H), 7.11 (m, 1H), 6.95 (m, 1H), 3.99 (m, 2H), 2.37 (m, 2H), 1.94 (m, 2H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of ethyl 4-(3-bromophenoxy)butanoate (Preparation 55A, 3.3 g, 11.5 mmol) in THF (5 mL) was added lithium hydroxide (0.550 g, 23.0 mmol) dissolved in water (5 mL) at room temperature. The reaction mixture was heated at 50° C. for 3 h. The reaction mixture was concentrated and partitioned between ethyl acetate (50 mL) and 1N aqueous hydrochloric acid (20 mL) (pH of aqueous layer ˜3). The organic layer was washed with brine (20 mL), dried over sodium sulfate, and concentrated under reduced pressure to yield 4-(3-bromophenoxy)butanoic acid (2.9 g, 11.2 mmol, 97% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 2.10-2.15 (m, 2H), 2.59 (t, J=7.26 Hz, 2H), 4.01 (t, J=6.05 Hz, 2H), 6.82 (ddd, J=8.14, 2.42, 1.10 Hz, 1H), 7.04-7.06 (m, 1H), 7.07-7.10 (m, 1H), and 7.14 (t, J=8.03 Hz, 1H).
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